molecular formula C11H12N4O2 B2654779 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006327-32-7

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B2654779
CAS No.: 1006327-32-7
M. Wt: 232.243
InChI Key: WZXRYKDJGUODNV-UHFFFAOYSA-N
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Description

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of two pyrazole rings connected by a propane-1,3-dione linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1,3-bis(1-methylpyrazol-4-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-14-6-8(4-12-14)10(16)3-11(17)9-5-13-15(2)7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXRYKDJGUODNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CC(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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